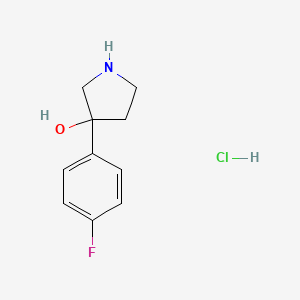

3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride

Description

3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride (CAS: 1029636-03-0, Molecular Formula: C₁₀H₁₃ClFN, MW: 201.67) is a pyrrolidine derivative featuring a hydroxyl group at the 3-position of the pyrrolidine ring and a 4-fluorophenyl substituent. The hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications .

Properties

IUPAC Name |

3-(4-fluorophenyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZRRPMJKMSBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)F)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945155 | |

| Record name | 3-(4-Fluorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248-30-8 | |

| Record name | 3-Pyrrolidinol, 3-(p-fluorophenyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002248308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Fluorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)pyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Scientific Research Applications

- Chemistry:

-

Biology:

- Enzyme Inhibition Studies: The compound has been investigated for its potential to inhibit specific enzymes, such as casein kinase 1 (CK1). In studies, derivatives of this compound showed promising selectivity and potency against CK1 isoforms, indicating its role in targeted therapy for diseases like cancer .

- Receptor Binding Studies: The interaction of this compound with biological receptors has been explored, highlighting its potential in drug design aimed at modulating receptor activity .

- Pharmaceutical Development:

Case Study 1: CK1 Inhibition

In a study focusing on CK1 inhibitors, analogs of this compound were synthesized and tested. The most active compound exhibited IC50 values of approximately 1 µM against CK1δ, demonstrating significant selectivity over other kinases. This highlights the compound's potential as a lead in developing selective kinase inhibitors for cancer therapy .

Case Study 2: Synthesis of Isoxazole Derivatives

Research involving the synthesis of isoxazole derivatives from this compound demonstrated its utility in creating new chemical entities with enhanced biological activity. These derivatives were evaluated for their inhibitory effects on CK1 enzymes, showcasing the versatility of this compound in medicinal chemistry applications .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of 3-(4-fluorophenyl)pyrrolidin-3-ol hydrochloride with five structurally related compounds (Table 1).

Table 1: Structural and Physicochemical Comparisons

Functional Group Impact on Properties

Halogen Effects: The 4-fluorophenyl group in the parent compound offers moderate electronegativity and lipophilicity, balancing receptor binding and metabolic stability . Chlorophenylmethyl introduces steric hindrance and higher electronegativity, which may alter binding kinetics compared to fluorine .

Hydroxyl Group :

- The hydroxyl group at C3 enables hydrogen bonding with targets like enzymes or transporters, a feature shared with (3R,4R)-4-fluoropyrrolidin-3-ol HCl .

Stereochemistry: The (3R,4R) configuration in the fluoropyrrolidine analogue may confer selectivity for chiral biological targets, such as G-protein-coupled receptors, unlike the non-chiral parent compound .

Pharmacological and Metabolic Considerations

Biological Activity

3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 4-fluorophenyl group and a hydroxyl group, enhancing its solubility and biological activity. Its molecular formula is CHClFNO, with a molecular weight of approximately 229.68 g/mol.

The mechanism of action for this compound involves several key interactions:

- Binding Affinity : The fluorophenyl group enhances binding affinity to various proteins, particularly receptors involved in neurotransmission and metabolic pathways.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor interactions.

- Target Modulation : It modulates the activity of enzymes and receptors, potentially affecting signaling pathways related to neuroprotection and antidepressant effects.

Antimicrobial Activity

Research indicates that 3-(4-Fluorophenyl)pyrrolidin-3-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The following table summarizes its antibacterial activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |

| Escherichia coli | 64 µg/mL | Moderate activity |

| Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The following table presents findings from these studies:

| Cell Line | % Apoptosis Induction | IC (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 41.55% | 10.5 | Cell cycle arrest at G1 phase |

| HCT116 | 35.00% | 12.0 | Inhibition of cell proliferation |

The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of 3-(4-Fluorophenyl)pyrrolidin-3-ol in animal models of neurodegenerative diseases. Results indicated reduced neuronal death and improved cognitive function, supporting its potential use in treating conditions like Alzheimer's disease.

- Antidepressant Activity : In another study, the compound was shown to exhibit antidepressant-like effects in rodent models, likely through modulation of serotonin receptors. This positions it as a promising candidate for the development of new antidepressant therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-Fluorophenyl)pyrrolidin-3-ol hydrochloride, and how can reaction parameters be optimized?

- Methodology :

- Nucleophilic substitution : React 4-fluorophenylmagnesium bromide with a pyrrolidinone precursor under anhydrous THF at -78°C, followed by acid-catalyzed cyclization .

- Salt formation : Treat the free base with HCl gas in ethyl acetate at room temperature to precipitate the hydrochloride salt .

- Optimization : Control reaction temperature (exothermic steps at 0–5°C), use Pd catalysts for cross-coupling efficiency, and monitor intermediates via TLC .

Q. Which analytical techniques validate the purity and structure of this compound?

- Methodology :

- HPLC : C18 column, 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient (90:10 to 10:90 over 20 min), UV detection at 254 nm. Purity >95% is typical .

- NMR : 1H/13C NMR for backbone confirmation; 19F NMR (δ -115 ppm) identifies the fluorophenyl group .

- Mass spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+ at m/z 215.6 .

Q. What solvent systems are suitable for solubility testing of this compound?

- Methodology :

- Use shake-flask method : Dissolve 10 mg in DMSO (primary solvent), then dilute with PBS (pH 7.4) or ethanol. Quantify solubility via HPLC .

- Co-solvents : DMSO (≤5% v/v) with aqueous buffers is recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for enantiomeric forms?

- Methodology :

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol 70:30, 1 mL/min) to separate enantiomers. Compare retention times with standards .

- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or enzymatic catalysis (e.g., lipases) to control stereochemistry at the pyrrolidine C3 position .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assay) to rule out off-target effects .

- Enantiopurity verification : Re-test separated enantiomers to isolate bioactive forms, as racemic mixtures may obscure results .

- Metabolite profiling : Use LC-MS to identify degradation products or metabolites that might interfere with bioactivity .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

- Methodology :

- DoE (Design of Experiments) : Optimize temperature, catalyst loading (e.g., 5 mol% Pd(PPh3)4), and solvent polarity (switch THF to DMF for higher yields) .

- In-line monitoring : Use FTIR or ReactIR to track intermediate formation and adjust parameters in real time .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with computational modeling for this compound?

- Methodology :

- X-ray vs. DFT : Compare experimental crystal structure (e.g., CCDC deposition) with DFT-optimized geometries. Discrepancies often arise from crystal packing forces or solvent inclusion .

- Torsional angles : Analyze pyrrolidine ring puckering (e.g., envelope vs. twist conformers) using Mercury software .

Method Validation

Q. How should researchers validate HPLC methods for stability studies under varying pH conditions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.